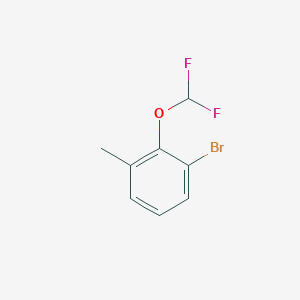
1-Bromo-2-(difluoromethoxy)-3-methylbenzene
Overview
Description
1-Bromo-2-(difluoromethoxy)-3-methylbenzene is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Bromo-2-(difluoromethoxy)-3-methylbenzene is a brominated aromatic compound notable for its potential biological activities. This compound contains both bromine and difluoromethoxy groups, which may enhance its interactions with various biological targets. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₄BrF₂O
- Molecular Weight : 227.01 g/mol
- Structural Characteristics : The presence of difluoromethoxy and bromo substituents contributes to its unique chemical behavior and biological interactions.
This compound exhibits various mechanisms of action that influence its biological activity:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. This includes potential inhibition or activation pathways that can alter cellular signaling processes.
- Cellular Effects : Studies indicate that this compound can affect cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the expression of genes involved in critical cellular functions.
Antimicrobial and Insecticidal Properties
Research has demonstrated that this compound exhibits significant biological activity against microorganisms and pests:
- Antifungal Activity : The compound has shown efficacy against various fungal strains, making it a candidate for development as an antifungal agent.
- Insecticidal Activity : It has been noted for its potent insecticidal effects against the diamondback moth, suggesting potential applications in agricultural pest control.
Toxicity Profile
The compound's toxicity has been assessed in various studies:
- Moderate Toxicity : It is considered moderately toxic when ingested or inhaled, with potential for causing skin and eye irritation. Long-term exposure may lead to liver and kidney damage.
- Dosage Effects : In animal models, the effects of this compound vary with dosage, indicating the need for careful consideration in therapeutic applications.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the interaction of this compound with specific enzymes, showing modulation of enzymatic activity. |
| Study 2 | Assessed the compound's antifungal properties against several strains, demonstrating significant inhibitory effects. |
| Study 3 | Evaluated insecticidal activity against diamondback moths, confirming its potential as an agricultural pesticide. |
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-5-3-2-4-6(9)7(5)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVIEIAMOJUJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669673 | |
| Record name | 1-Bromo-2-(difluoromethoxy)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954236-08-9 | |
| Record name | 1-Bromo-2-(difluoromethoxy)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















